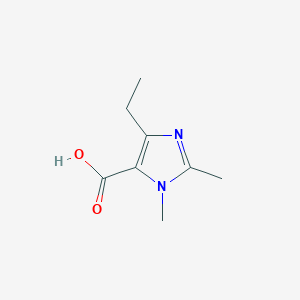
ethyl (5-nitro-2{H}-tetrazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-nitro-2H-tetrazol-2-yl)acetate is an organic compound with the molecular formula C5H7N5O4. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.
Preparation Methods
The synthesis of ethyl (5-nitro-2{H}-tetrazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-nitrotetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl (5-nitro-2H-tetrazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Cycloaddition: The tetrazole ring can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and acetic acid. Major products formed from these reactions include amino derivatives, carboxylic acids, and triazole compounds .
Scientific Research Applications
Ethyl (5-nitro-2H-tetrazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives, which have applications in materials science and coordination chemistry.
Mechanism of Action
The mechanism of action of ethyl (5-nitro-2{H}-tetrazol-2-yl)acetate involves its interaction with molecular targets through the tetrazole ring. The tetrazole moiety can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Ethyl (5-nitro-2H-tetrazol-2-yl)acetate can be compared with other tetrazole derivatives such as:
5-nitrotetrazole: Similar in structure but lacks the ethyl acetate group, making it less versatile in synthetic applications.
1H-tetrazole-5-acetic acid: Contains a carboxylic acid group instead of an ester, which can affect its solubility and reactivity.
5-(4-methoxyphenyl)tetrazol-2-yl)acetate: Contains a methoxyphenyl group, which can influence its biological activity and chemical properties.
Ethyl (5-nitro-2H-tetrazol-2-yl)acetate is unique due to its combination of the nitro group and ethyl acetate moiety, providing a balance of reactivity and stability that is valuable in various applications .
Properties
IUPAC Name |
ethyl 2-(5-nitrotetrazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O4/c1-2-14-4(11)3-9-7-5(6-8-9)10(12)13/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSRIWJWANJPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2418574.png)

![7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2418579.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418581.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2418583.png)
![3-methoxy-N-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine](/img/structure/B2418585.png)


![2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2418590.png)
![9-Sulfanylidene-13lambda6-thia-8,10,16-triazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5-tetraene-13,13-dione](/img/structure/B2418591.png)


![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2418594.png)
